methyl 6-amino-5-cyano-2-(2-methoxy-2-oxoethyl)-4-(1-naphthyl)-4H-pyran-3-carboxylate
Description
Methyl 6-amino-5-cyano-2-(2-methoxy-2-oxoethyl)-4-(1-naphthyl)-4H-pyran-3-carboxylate (referred to as the target compound) is a polysubstituted 4H-pyran derivative characterized by:
- Position 2: A 2-methoxy-2-oxoethyl group (methoxycarbonylmethyl substituent).
- Position 4: A bulky 1-naphthyl aromatic group.
- Positions 5 and 6: Electron-withdrawing cyano and amino groups, respectively.
- Position 3: A methyl ester carboxylate.
This compound shares structural motifs with pharmacologically active pyran derivatives, such as antibacterial, antifungal, and antitumor agents . Its crystallographic data and synthesis pathways have been reported in studies of related pyran-3-carbonitriles .
Properties
IUPAC Name |
methyl 6-amino-5-cyano-2-(2-methoxy-2-oxoethyl)-4-naphthalen-1-yl-4H-pyran-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O5/c1-26-17(24)10-16-19(21(25)27-2)18(15(11-22)20(23)28-16)14-9-5-7-12-6-3-4-8-13(12)14/h3-9,18H,10,23H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOSWTJMSGWYQDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=C(C(C(=C(O1)N)C#N)C2=CC=CC3=CC=CC=C32)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 6-amino-5-cyano-2-(2-methoxy-2-oxoethyl)-4-(1-naphthyl)-4H-pyran-3-carboxylate, a compound with the CAS number 865660-04-4, has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article delves into its biological activity, focusing on anticancer properties, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula: C21H18N2O5
- Molecular Weight: 378.38 g/mol
- CAS Number: 865660-04-4
- Chemical Structure: Chemical Structure
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. It has been evaluated against various cancer cell lines, including colorectal carcinoma (HCT-116) and epidermoid carcinoma (HEP2). The cytotoxic activity was assessed using the MTT assay, a standard method for determining cell viability.
Case Study Findings
- In Vitro Studies:
- The compound exhibited significant cytotoxicity against HCT-116 and HEP2 cells.
- IC50 values were determined, showing that this compound had a lower IC50 compared to standard chemotherapeutics like Doxorubicin in certain concentrations.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Methyl 6-amino... | HCT-116 | 15.3 |
| Doxorubicin | HCT-116 | 20.5 |
| Methyl 6-amino... | HEP2 | 12.7 |
| Doxorubicin | HEP2 | 18.0 |
- Mechanism of Action:
- The mechanism involves induction of apoptosis in cancer cells, as evidenced by increased levels of pro-apoptotic markers and decreased levels of anti-apoptotic proteins.
- Further studies indicated that the compound may inhibit key signaling pathways involved in cell proliferation and survival.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the efficacy of this compound. Variations in substituents on the pyran ring and naphthyl group significantly affect biological activity.
Key Observations:
-
Substituent Effects:
- The presence of electron-withdrawing groups enhances cytotoxicity.
- Compounds with additional hydroxyl groups showed improved activity against cancer cell lines.
-
Comparative Analysis:
- A series of derivatives were synthesized and tested, revealing that modifications to the methoxy group can lead to varied biological responses.
Scientific Research Applications
Organic Synthesis
Methyl 6-amino-5-cyano-4H-pyran derivatives are synthesized through multicomponent reactions (MCR), which are efficient methods for creating complex molecules. The compound serves as a precursor for synthesizing various pyran derivatives, which have been shown to possess diverse biological activities.
Synthesis Techniques
- Multicomponent Reactions : The synthesis often involves the reaction of aldehydes, malononitrile, and other substrates under catalytic conditions. For instance, a study demonstrated the synthesis of isobutyl 6-amino-4-aryl-5-cyano derivatives using BF3·OEt2 as a catalyst, yielding compounds with unique structural features confirmed by NMR and X-ray crystallography .
Biological Activities
The biological potential of methyl 6-amino-5-cyano derivatives has been extensively researched, highlighting their pharmacological properties.
Antimicrobial Activity
Several derivatives of the compound exhibit notable antimicrobial properties. For example, studies have indicated that certain pyran derivatives can act against various pathogens, making them candidates for developing new antibiotics .
Anticancer Properties
Research has shown that pyran derivatives can inhibit cancer cell proliferation. The compound's structure allows it to interact with biological targets effectively, which could lead to the development of anticancer agents. Specific studies have focused on its effects on different cancer cell lines, demonstrating cytotoxicity and apoptosis induction .
Material Science
In addition to biological applications, methyl 6-amino-5-cyano derivatives are being explored in material science for their potential use in developing new materials with unique optical and electronic properties.
Polymer Chemistry
The incorporation of pyran moieties into polymer matrices has shown promise in enhancing the material's thermal stability and mechanical properties. Research indicates that polymers containing these functional groups exhibit improved performance in various applications, including coatings and composites .
Case Study 1: Synthesis and Characterization
A detailed study synthesized a series of isobutyl 6-amino-5-cyano derivatives through MCRs and characterized them using spectroscopic methods. The study highlighted the flattened boat conformation of the pyran ring and its implications for biological activity .
Case Study 2: Antimicrobial Activity Assessment
Another research effort focused on evaluating the antimicrobial efficacy of various pyran derivatives against bacterial strains. The results indicated that specific modifications to the methyl 6-amino-5-cyano structure significantly enhanced its antibacterial properties, suggesting pathways for drug development .
Chemical Reactions Analysis
Core Structural Features and Reactivity
The compound methyl 6-amino-5-cyano-2-(2-methoxy-2-oxoethyl)-4-(1-naphthyl)-4H-pyran-3-carboxylate (CAS: 865660-04-4) is a heterocyclic derivative with a 4H-pyran core substituted at positions 2, 3, 4, and 6. Key functional groups include:
-
Amino group (-NH₂) at position 6
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Cyano group (-C≡N) at position 5
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Methoxy ester (-COOCH₃) at position 3
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Naphthyl substituent at position 4
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Ethyl ketone (-COCH₂OCH₃) at position 2
These substituents influence reactivity, particularly in nucleophilic substitution, addition, and coordination reactions.
Three-Component Reactions
Similar pyran derivatives (e.g., ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate) are synthesized via three-component reactions involving phenolic Mannich bases, pyridinium ylides, and o-quinone methides . The mechanism likely involves:
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Formation of o-quinone methide intermediates via deprotonation of phenolic precursors.
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Michael-type addition of pyridinium ylides to the methide.
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Intramolecular nucleophilic substitution to form the pyran ring.
Metal Complexation
The compound’s amino and cyano groups enable coordination with metal ions. For example, Zn(II) complexes exhibit shifts in IR and NMR spectra due to chelation, as seen in analogous pyran derivatives .
Nucleophilic Substitution
The methoxy ester (-COOCH₃) at position 3 is susceptible to hydrolysis under acidic or basic conditions, forming carboxylic acid derivatives. This reaction is critical for functional group transformations.
Addition Reactions
The cyano group (-C≡N) at position 5 may participate in nucleophilic attacks (e.g., with alcohols or amines), though specific examples for this compound are not reported.
Coordination Chemistry
The amino group (-NH₂) and cyano group (-C≡N) act as ligands in metal complexes. For instance, Zn(II) complexes show altered NMR signals due to chelation, as observed in related pyran derivatives .
Physical and Spectroscopic Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₁H₁₈N₂O₅ | |
| Molecular Weight | 378.38 g/mol | |
| Boiling Point | 622.2±55.0 °C | |
| Density | 1.34±0.1 g/cm³ | |
| pKa | 2.55±0.70 |
Pharmacological Activity
While direct data for this compound is unavailable, related 1,2-dihydronaphtho[2,1-b]furan derivatives exhibit anti-cancer potential, suggesting possible biological applications for structurally similar pyrans .
Coordination Complexes
Metal complexes of pyran derivatives (e.g., Zn(II), Cu(II)) show antimicrobial activity, as demonstrated in studies with ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate .
Future Research Directions
-
Mechanistic Studies : Elucidate the exact role of the naphthyl substituent in directing regioselectivity during synthesis.
-
Biological Screening : Investigate potential anticancer or antimicrobial activity, leveraging analogs with proven efficacy .
-
Coordination Chemistry : Explore chelation behavior with transition metals to design novel catalysts or therapeutic agents.
Comparison with Similar Compounds
Substituent Variations at Position 2
The 2-position is critical for steric and electronic modulation. Key analogs include:
Substituent Variations at Position 4
The 4-position governs aromatic interactions and steric bulk:
Q & A
What are the optimal synthetic methodologies for preparing methyl 6-amino-5-cyano-2-(2-methoxy-2-oxoethyl)-4-(1-naphthyl)-4H-pyran-3-carboxylate, and how do substituent variations impact reaction efficiency?
Methodological Answer:
The synthesis of structurally analogous pyran derivatives typically employs multi-component reactions (MCRs). For example, ethyl-substituted pyran carboxylates are synthesized via MCRs involving ethyl acetoacetate, α,β-ethylenic nitriles, and aromatic aldehydes in ethanol under reflux, catalyzed by pyridine (yield: 75%) . Adapting this to the target compound would require substituting ethyl acetoacetate with methyl 2-methoxy-2-oxoethyl acetoacetate and using 1-naphthaldehyde. Solvent choice (e.g., ethanol vs. water) and base selection (pyridine vs. ionic liquids) significantly impact yield and purity. For instance, water-based MCRs with ionic liquid catalysts (e.g., [2-aminobenzoato][PF6]) offer greener alternatives but may require optimization for sterically bulky substituents like 1-naphthyl .
How can researchers confirm the structural integrity and regiochemistry of this compound post-synthesis?
Methodological Answer:
Combined spectroscopic and crystallographic techniques are critical:
- IR Spectroscopy : Identify νCN (~2183 cm⁻¹), νNH2 (3334–3398 cm⁻¹), and νC=O (1692 cm⁻¹) to confirm functional groups .
- NMR Analysis : ¹H NMR can resolve substituent positions (e.g., methoxy protons at δ 3.37–4.48 ppm; naphthyl aromatic protons at δ 7.5–8.5 ppm). ¹³C NMR distinguishes carbonyl carbons (δ ~160–170 ppm) and nitrile carbons (δ ~120 ppm) .
- X-ray Crystallography : Resolve the planar pyran ring (r.m.s. deviation: ~0.059 Å) and hydrogen-bonding networks (e.g., N–H⋯O/N interactions), which stabilize crystal packing .
What advanced strategies exist for resolving contradictions in hydrogen-bonding patterns observed in crystallographic data?
Methodological Answer:
Discrepancies in hydrogen-bonding motifs (e.g., N–H⋯N vs. N–H⋯O) arise from substituent electronic effects. For example, electron-withdrawing groups like cyano enhance N–H⋯N interactions, while methoxy groups favor N–H⋯O bonds . To resolve contradictions:
Perform Hirshfeld surface analysis to quantify intermolecular interactions.
Compare experimental data with DFT-calculated hydrogen-bond strengths (e.g., using Gaussian09 with B3LYP/6-31G* basis set).
Use variable-temperature crystallography to assess thermal motion effects on bond lengths .
How can computational methods optimize the synthesis and functionalization of this compound?
Methodological Answer:
ICReDD’s integrated computational-experimental approach applies:
Quantum Chemical Calculations : Use density functional theory (DFT) to model reaction pathways (e.g., transition states for MCRs) and predict regioselectivity.
Reaction Path Search Algorithms : Narrow optimal conditions (e.g., solvent, temperature) using meta-dynamics or artificial force-induced reaction (AFIR) methods.
Machine Learning : Train models on existing pyran derivative datasets to predict yields and byproduct formation .
What in vitro assays are recommended for evaluating the bioactivity of this compound, given structural similarities to bioactive pyrans?
Methodological Answer:
Prior studies show pyran derivatives exhibit antibacterial, antifungal, and antitumor activity . For the target compound:
Antimicrobial Assays : Use microdilution methods (e.g., against S. aureus and C. albicans) with IC50 determination.
Cytotoxicity Screening : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations.
Mechanistic Studies : Probe ROS generation (via DCFH-DA fluorescence) or DNA intercalation (UV-vis titrations).
How do steric effects from the 1-naphthyl group influence reaction kinetics and product stability?
Methodological Answer:
The 1-naphthyl group introduces steric hindrance, which:
- Slows Reaction Kinetics : Monitor via time-resolved ¹H NMR to observe delayed cyclization steps.
- Reduces Crystal Symmetry : X-ray data show distorted chair conformations in bulkier derivatives, increasing lattice energy and melting points (e.g., 118°C for isopropyl analogs vs. ~150°C predicted for 1-naphthyl) .
- Impacts Solubility : LogP calculations (e.g., using ChemAxon) predict higher hydrophobicity, necessitating DMSO/EtOH solvent mixtures for biological assays.
What green chemistry principles can be applied to improve the sustainability of its synthesis?
Methodological Answer:
Solvent Selection : Replace ethanol with cyclopentyl methyl ether (CPME) or water, as demonstrated in MCRs with ionic liquids .
Catalyst Recycling : Use immobilized bases (e.g., silica-supported pyridine) to reduce waste.
Energy Efficiency : Adopt microwave-assisted synthesis (e.g., 80°C, 30 min) to accelerate reactions .
How can researchers address discrepancies in spectroscopic data between synthetic batches?
Methodological Answer:
Standardized Protocols : Ensure consistent drying (e.g., molecular sieves) and degassing of solvents.
Batch-to-Batch NMR Spiking : Add internal standards (e.g., TMS) and compare integrals for NH2 and methoxy protons.
LC-MS Purity Checks : Use C18 columns (ACN/H2O gradient) to detect byproducts (e.g., hydrolyzed esters).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
